molecular formula C16H32O3 B163856 16-Hydroxyhexadecanoic acid CAS No. 506-13-8

16-Hydroxyhexadecanoic acid

Cat. No.: B163856
CAS No.: 506-13-8
M. Wt: 272.42 g/mol
InChI Key: UGAGPNKCDRTDHP-UHFFFAOYSA-N
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Preparation Methods

16-hydroxy Hexadecanoic Acid is typically prepared through chemical synthesis. One common method involves the reaction of hexadecanoic acid with hydrogen peroxide in the presence of a suitable catalyst under specific reaction conditions . This process yields the target product, 16-hydroxy Hexadecanoic Acid. Industrial production methods often follow similar synthetic routes, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

16-hydroxy Hexadecanoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dihydroxypalmitic acids, while reduction can produce hexadecanol .

Mechanism of Action

The mechanism of action of 16-hydroxy Hexadecanoic Acid involves its role as a metabolite of palmitic acid. It is produced by ω-hydroxylation of palmitic acid by cytochrome P450 . This hydroxylation process introduces a hydroxyl group at the terminal carbon, which can then participate in various biochemical pathways. In plants, it is a key monomer of cutin, contributing to the formation of the plant cuticle .

Properties

IUPAC Name

16-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAGPNKCDRTDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060133
Record name 16-Hydroxypalmitic acid
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Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

506-13-8
Record name 16-Hydroxyhexadecanoic acid
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Record name 16-Hydroxypalmitic acid
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Record name 16-Hydroxyhexadecanoic acid
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Record name Hexadecanoic acid, 16-hydroxy-
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Record name 16-Hydroxypalmitic acid
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Record name 16-hydroxyhexadecanoic acid
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Record name 16-HYDROXYPALMITIC ACID
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Record name 16-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

94.00 to 98.00 °C. @ 760.00 mm Hg
Record name 16-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A compound of General formula 4 (n=10) (2.72 g, 10 mmole) was mixed with 2.0 g of ground sodium hydroxide, 16 ml of diethylene glycol, 1.3 ml of 85% hydrated hydrazine, and 0.6 ml of methanol, and stirred at 110° C. for 30 min. The mixture was heated up to 195-200° C. and stirred for 15 hours. Distillable components were completely distilled off to ensure its removal out of the system. The residue was cooled, acidified and subjected to extraction with chloroform. The chloroform layer was washed with water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off to provide a crystalline material. It was recrystallized from benzene to produce 2.1 g of 15-hydroxypentadecanoic acid 2 (n=10). The yield was 81%. The product had a melting point of 84-86° C. The structure of 15-hydroxypentadecanoic acid was confirmed from IR and NMR spectral observation.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrated hydrazine
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 5 liter three neck round bottom flask, equipped with a mechanical stirrer and reflux condenser, was charged with 300 g (1.16 moles) of 99% hexadecanolide, 1000 mls of 50% sodium hydroxide, 1500 mls of toluene and 5.6 g (0.01 6 moles) of 97% tetrabutylammonium hydrogen sulfate. The reaction mixture stirred at 85°-95° C. overnight, the reaction was cooled, and filtered under vacuum. The filtered solid was washed with diethyl ether before being added to water and acidified to pH=1.5 with concentrated hydrochloric acid. The precipitated product was filtered under vacuum, washed several times with water and dried at 50°-60° C. under high vacuum to give 353 g (1.2 moles) of 97% 16-hydroxy hexadecanoic acid.
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
catalyst
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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